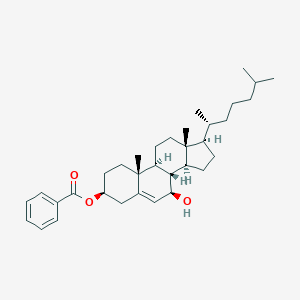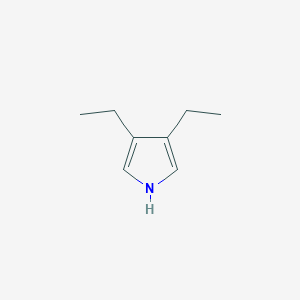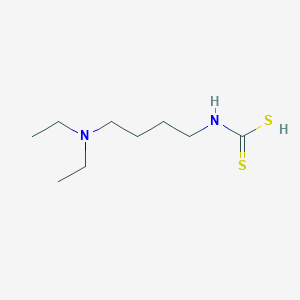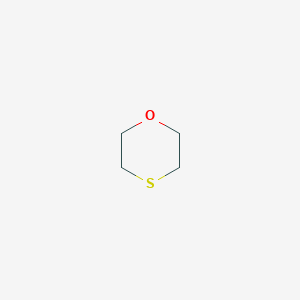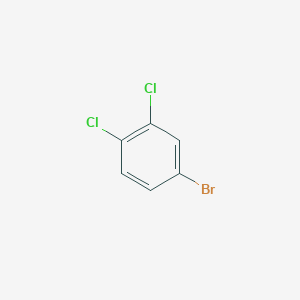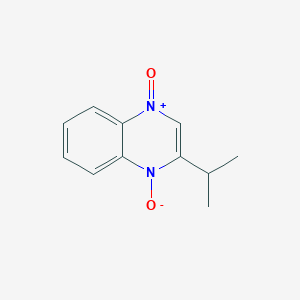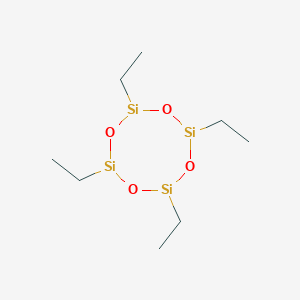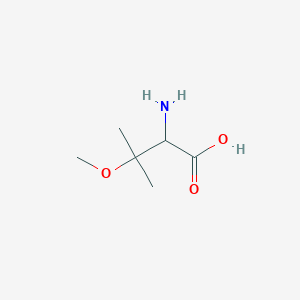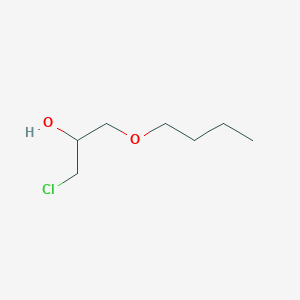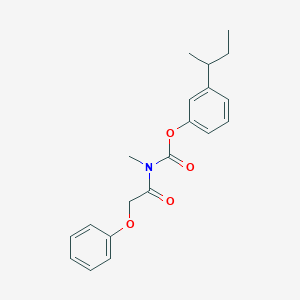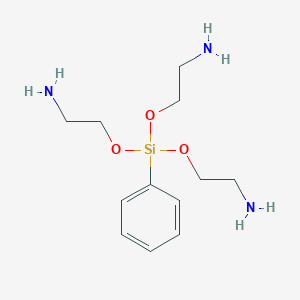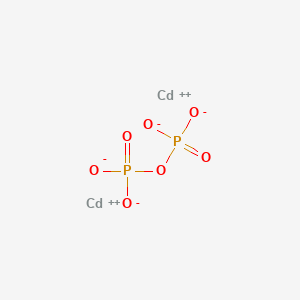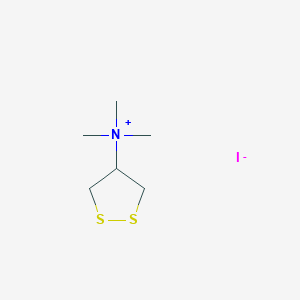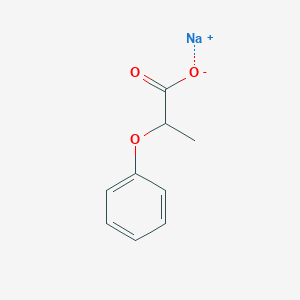
Sodium 2-phenoxypropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-phenoxypropionate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 216.22 g/mol. Sodium 2-phenoxypropionate is also known as SPP and is used in various research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of Sodium 2-phenoxypropionate is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in plant growth and development. Sodium 2-phenoxypropionate is also known to interfere with the synthesis of nucleic acids and proteins in plants.
Biochemische Und Physiologische Effekte
Sodium 2-phenoxypropionate has been shown to have a significant effect on the biochemical and physiological processes of plants. It inhibits the activity of enzymes involved in the synthesis of fatty acids and amino acids. Sodium 2-phenoxypropionate also interferes with the transport of nutrients and water in plants, leading to stunted growth and reduced yield.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 2-phenoxypropionate is a useful tool in scientific research due to its ability to control the growth of plants. It is also relatively inexpensive and easy to synthesize. However, Sodium 2-phenoxypropionate has limitations in terms of its specificity, and it may affect the growth of non-target plants. It is also toxic to humans and animals and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on Sodium 2-phenoxypropionate. One area of interest is the development of more specific herbicides that target only the desired plants. Another area of research is the use of Sodium 2-phenoxypropionate in the synthesis of other organic compounds. There is also a need for further research on the toxicity of Sodium 2-phenoxypropionate and its effects on the environment.
Synthesemethoden
Sodium 2-phenoxypropionate can be synthesized by the reaction of 2-phenoxypropionic acid with sodium hydroxide. The reaction takes place in an aqueous solution, and the product is obtained by filtration and drying. The yield of the reaction is dependent on the purity of the starting materials and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Sodium 2-phenoxypropionate is widely used in scientific research as a herbicide and plant growth regulator. It is used to control the growth of weeds and unwanted plants in agricultural fields. Sodium 2-phenoxypropionate is also used in the synthesis of other organic compounds and as a reagent in chemical reactions.
Eigenschaften
CAS-Nummer |
17274-05-4 |
|---|---|
Produktname |
Sodium 2-phenoxypropionate |
Molekularformel |
C9H9NaO3 |
Molekulargewicht |
188.16 g/mol |
IUPAC-Name |
sodium;2-phenoxypropanoate |
InChI |
InChI=1S/C9H10O3.Na/c1-7(9(10)11)12-8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
VMTCWGOAMQWYRM-UHFFFAOYSA-M |
Isomerische SMILES |
CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
SMILES |
CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Kanonische SMILES |
CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Andere CAS-Nummern |
17274-05-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



